Cas no 192997-32-3 (Methyl 1-benzyl-1H-indole-5-carboxylate)

Methyl 1-benzyl-1H-indole-5-carboxylate is a synthetic indole derivative with applications in pharmaceutical and organic chemistry research. Its structure features a benzyl group at the 1-position and a methyl ester at the 5-position, offering versatility as an intermediate in the synthesis of biologically active compounds. The ester functionality allows for further derivatization, while the benzyl group enhances stability and solubility in organic solvents. This compound is particularly useful in the development of indole-based scaffolds for drug discovery, owing to its well-defined reactivity and compatibility with cross-coupling reactions. High purity and consistent quality make it a reliable choice for experimental and industrial applications.
Methyl 1-benzyl-1H-indole-5-carboxylate structure
192997-32-3 structure
Product Name:Methyl 1-benzyl-1H-indole-5-carboxylate
CAS No:192997-32-3
MF:C17H15NO2
MW:265.306504487991
CID:2146964
PubChem ID:11471086
Update Time:2025-05-20

Methyl 1-benzyl-1H-indole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-benzylindole-5-carboxylate
    • Methyl 1-benzyl-1H-indole-5-carboxylate
    • 1-Benzyl-1H-indole-5-carboxylic acid methyl ester
    • MDQTVMUBQHOYBU-UHFFFAOYSA-N
    • AK668759
    • Methyl 1-(phenylmethyl)-1H-indole-5-carboxylate
    • Methyl1-benzyl-1H-indole-5-carboxylate
    • 192997-32-3
    • DB-319780
    • AKOS030633020
    • DS-19906
    • CS-0161812
    • 1H-Indole-5-carboxylic acid, 1-(phenylmethyl)-, methyl ester
    • SCHEMBL3109875
    • C73672
    • MDL: MFCD09812755
    • Inchi: 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
    • InChI Key: MDQTVMUBQHOYBU-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC2=C(C=1)C=CN2CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 265.110278721g/mol
  • Monoisotopic Mass: 265.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 440.6±28.0 °C at 760 mmHg
  • Flash Point: 220.3±24.0 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Methyl 1-benzyl-1H-indole-5-carboxylate Security Information

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Additional information on Methyl 1-benzyl-1H-indole-5-carboxylate

Recent Advances in the Study of Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) in Chemical Biology and Pharmaceutical Research

Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its benzyl-substituted indole core, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and biological activities, positioning it as a promising candidate for further investigation.

In the context of drug discovery, Methyl 1-benzyl-1H-indole-5-carboxylate has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural features, including the indole ring and ester functional group, make it amenable to various chemical modifications, enabling the creation of diverse analogs with tailored biological activities. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic systems and reaction conditions.

Pharmacological studies have highlighted the potential of Methyl 1-benzyl-1H-indole-5-carboxylate and its derivatives in targeting specific biological pathways. For instance, research has demonstrated its inhibitory effects on certain enzymes involved in inflammatory and oncogenic processes. These findings suggest that this compound could serve as a lead structure for the development of anti-inflammatory or anticancer agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its efficacy.

In addition to its therapeutic potential, Methyl 1-benzyl-1H-indole-5-carboxylate has been explored for its applications in chemical biology. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, has been leveraged in the design of probes and inhibitors. Recent work has utilized this compound to study protein-ligand interactions, providing insights into binding affinities and structural dynamics. Such studies are invaluable for the rational design of new drugs.

Despite these advancements, challenges remain in the development of Methyl 1-benzyl-1H-indole-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles. Collaborative research between chemists and biologists is essential to overcome these hurdles.

In conclusion, Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic versatility, coupled with its diverse biological activities, underscores its potential as a lead compound for drug development. Ongoing research aims to further explore its applications, optimize its properties, and translate these findings into clinically relevant therapies. The continued investigation of this compound is expected to yield significant contributions to the field.

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